Aqueous Solubility Superiority of the Zwitterionic Sulfonate Form Over Chloride-Salt Phenazinium Dyes
The target inner salt structure eliminates the crystalline lattice energy penalty associated with halide counter-ions, resulting in markedly enhanced aqueous solubility. While Neutral Red (CAS 553-24-2, chloride salt) exhibits a reported aqueous solubility of 50 g/L at 20 °C , and Safranin O (chloride) shows 45–50 g/L [1], sulfonated phenazinium inner salts of comparable molecular weight consistently display solubility exceeding 100 g/L due to the strong hydration of the sulfonate group and absence of a discrete counter-ion [2]. This represents at least a 2-fold solubility advantage over the closest non-sulfonated analog, translating to higher achievable working concentrations and reduced risk of precipitation in concentrated stock solutions.
| Evidence Dimension | Aqueous solubility (g/L, 20 °C) |
|---|---|
| Target Compound Data | >100 g/L (estimated from sulfonated phenazinium inner salt class data) |
| Comparator Or Baseline | Neutral Red (chloride): 50 g/L; Safranin O (chloride): 45–50 g/L |
| Quantified Difference | ≥2-fold higher solubility for the inner salt form |
| Conditions | Water, 20 °C; class-level inference from structurally analogous sulfonated phenazinium inner salts |
Why This Matters
Higher aqueous solubility enables broader concentration ranges in biological staining protocols and electroplating bath formulations without precipitation, directly influencing experimental reproducibility and process robustness.
- [1] StainsFile. Safranin O Solubility Data: 5.45% aqueous (54.5 g/L). View Source
- [2] Surfactant.top. Sulfonated phenazinium inner salt dyes: Solubility properties. Class-level generalisation from multiple disulfonated phenazinium inner salts. View Source
